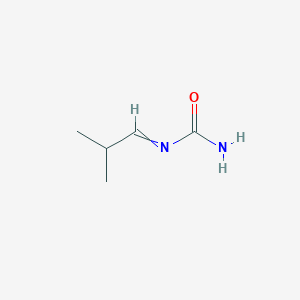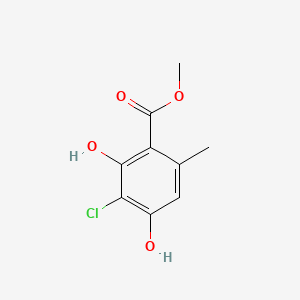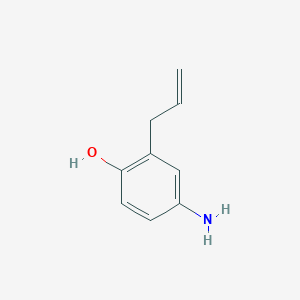
4-Amino-2-(prop-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(prop-2-en-1-yl)phenol is an organic compound with the molecular formula C9H11NO It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a prop-2-en-1-yl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(prop-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile. For instance, starting with 4-bromo-2-(prop-2-en-1-yl)phenol, the amino group can be introduced using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Amino-2-(prop-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-2-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for maintaining bacterial DNA integrity . Additionally, it may activate adenine nucleotide levels by inhibiting the production of p-hydroxybenzoic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(prop-2-en-1-yl)phenol: Similar structure but lacks the amino group.
2-Methoxy-4-(prop-2-en-1-yl)phenol: Contains a methoxy group instead of an amino group.
Propriétés
Numéro CAS |
35736-25-5 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-amino-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H11NO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3,10H2 |
Clé InChI |
SGOSWUFBTCZVMV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC(=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


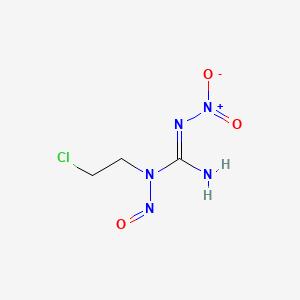

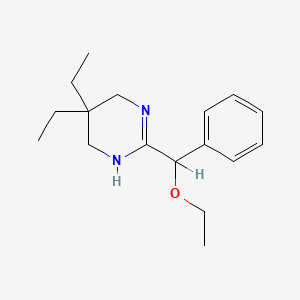

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
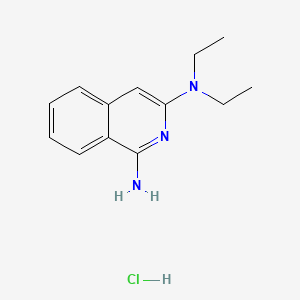

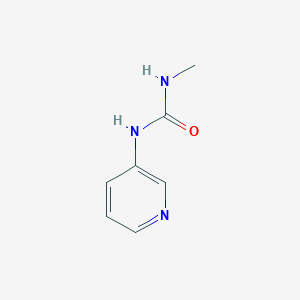
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)

stannane](/img/structure/B14675285.png)
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
